

An In-depth Technical Guide to Biotin-PEG3-CH₂COOH: Structure, Properties, and Applications

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Compound of Interest

Compound Name: *Biotin-PEG3-CH₂COOH*

Cat. No.: *B3026930*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-CH₂COOH is a heterobifunctional crosslinker that integrates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This unique combination of features makes it a versatile tool in bioconjugation, diagnostics, and drug delivery. The PEG3 linker enhances aqueous solubility, reduces steric hindrance, and provides a flexible spacer arm, facilitating the interaction of the biotin group with its binding partners. The terminal carboxyl group allows for covalent attachment to primary amines on proteins, peptides, and other biomolecules through the formation of stable amide bonds, typically via carbodiimide chemistry (EDC/NHS). This guide provides a comprehensive overview of the structure, properties, and common applications of **Biotin-PEG3-CH₂COOH**.

Core Structure and Properties

Biotin-PEG3-CH₂COOH, also known as Biotin-PEG3-Acetic Acid, possesses a well-defined chemical structure that dictates its functionality.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **Biotin-PEG3-CH2COOH** is presented in the table below for easy reference.

| Property | Value |
|--------------------|--|
| Chemical Formula | C18H31N3O7S |
| Molecular Weight | 433.5 g/mol [1][2] |
| CAS Number | 1189560-96-0[1][2] |
| Appearance | White to off-white solid; may appear waxy or sticky[3] |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) |
| Storage Conditions | Store at -20°C, protected from moisture |

Key Applications and Experimental Protocols

The unique trifunctional nature of **Biotin-PEG3-CH2COOH** lends itself to a variety of applications in research and development.

Bioconjugation to Amine-Containing Molecules

The terminal carboxyl group can be activated to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds. This is a fundamental technique for biotinylating antibodies, enzymes, and other proteins.

This protocol outlines the general steps for conjugating **Biotin-PEG3-CH2COOH** to a protein containing primary amines.

Materials:

- **Biotin-PEG3-CH2COOH**

- Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Conjugation Buffer: PBS, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting column for purification

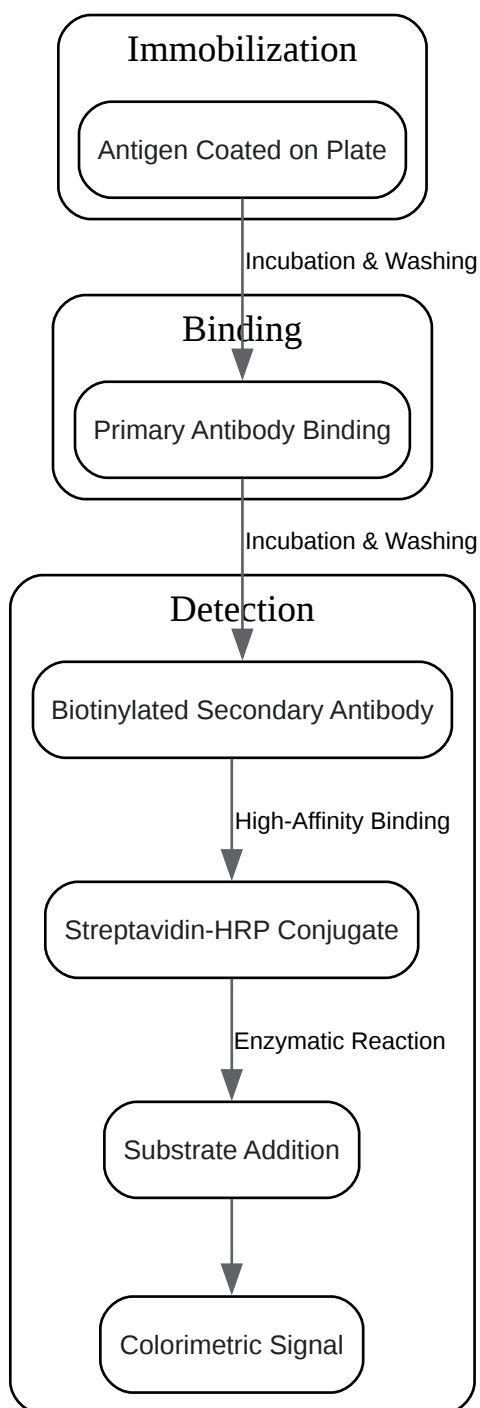
Procedure:

- Reagent Preparation:
 - Dissolve the protein to be labeled in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
 - Immediately before use, prepare stock solutions of **Biotin-PEG3-CH₂COOH**, EDC, and NHS in the Activation Buffer.
- Activation of Carboxyl Groups:
 - In a microcentrifuge tube, mix **Biotin-PEG3-CH₂COOH** with EDC and NHS in Activation Buffer. A molar excess of EDC and NHS over **Biotin-PEG3-CH₂COOH** is recommended (e.g., 2-5 fold).
 - Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
- Conjugation Reaction:
 - Add the activated **Biotin-PEG3-CH₂COOH** solution to the protein solution. The molar ratio of the biotin linker to the protein should be optimized for the desired degree of labeling.

- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
 - Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
- Purification of the Biotinylated Protein:
 - Remove excess, unreacted **Biotin-PEG3-CH₂COOH** and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the protein-containing fractions. The biotinylated protein is now ready for use in downstream applications.

Use in Immunoassays (ELISA)

Biotinylated proteins are widely used in Enzyme-Linked Immunosorbent Assays (ELISAs) to enhance signal detection. The high affinity of the biotin-streptavidin interaction provides a powerful amplification step.

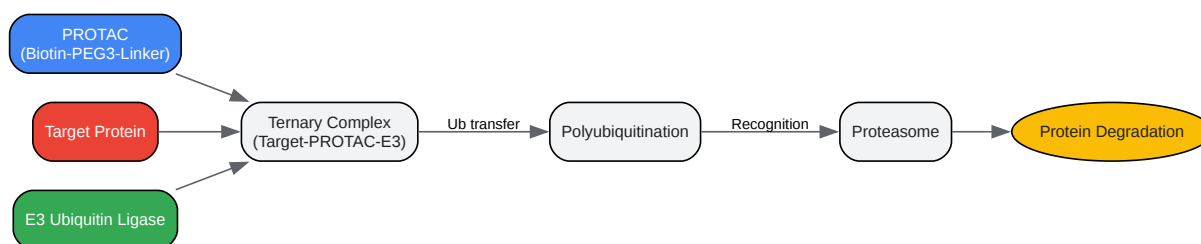


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Caption: Workflow of a biotin-streptavidin amplified ELISA.

PROTAC Development

Biotin-PEG3-CH₂COOH can serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One end of the linker can be conjugated to a ligand for a target protein, and the other end to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. The biotin moiety can be used for purification or detection of the PROTAC molecule.

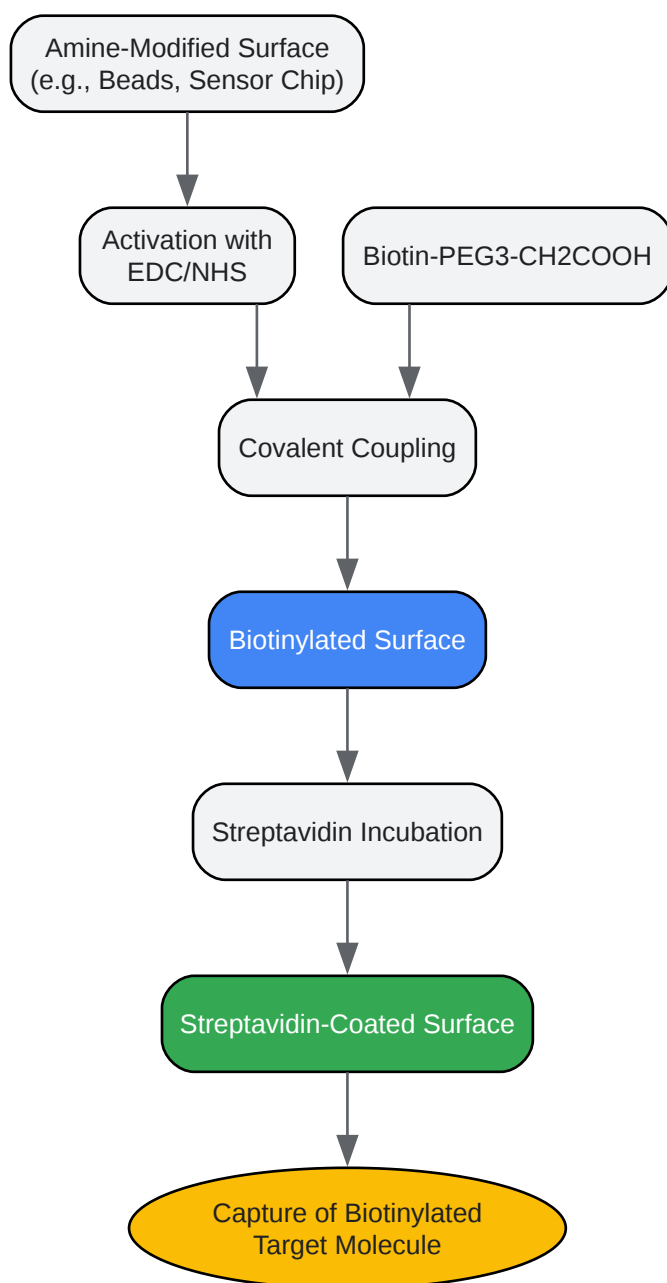


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Caption: PROTAC mechanism utilizing a bifunctional linker.

Surface Functionalization

The carboxyl group of **Biotin-PEG3-CH₂COOH** can be used to functionalize amine-modified surfaces, such as beads or sensor chips, for the development of affinity matrices and biosensors.



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Caption: Workflow for surface functionalization and target capture.

Conclusion

Biotin-PEG3-CH2COOH is a highly valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an indispensable tool for a wide range of applications, from

basic research to the development of novel diagnostics and therapeutics. The experimental protocols and workflows provided in this guide offer a starting point for the successful implementation of this powerful crosslinker in various scientific endeavors.

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